molecular formula C13H11NO B11901861 2-(Hydroxymethyl)naphthalene-1-acetonitrile

2-(Hydroxymethyl)naphthalene-1-acetonitrile

Cat. No.: B11901861
M. Wt: 197.23 g/mol
InChI Key: VMHAJSCPKHTYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)naphthalene-1-acetonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both hydroxymethyl and acetonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)naphthalene-1-acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-naphthaldehyde with cyanomethyl magnesium bromide, followed by reduction with sodium borohydride. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)naphthalene-1-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo substitution reactions with halogenating agents to form halomethyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)naphthalene-1-acetonitrile.

    Reduction: 2-(Hydroxymethyl)naphthalene-1-ethylamine.

    Substitution: 2-(Halomethyl)naphthalene-1-acetonitrile.

Scientific Research Applications

2-(Hydroxymethyl)naphthalene-1-acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)naphthalene-1-acetonitrile involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)naphthalene-2-acetonitrile
  • 1-(Hydroxymethyl)naphthalene-2-acetonitrile
  • 2-(Hydroxymethyl)naphthalene-1-carboxylic acid

Uniqueness

2-(Hydroxymethyl)naphthalene-1-acetonitrile is unique due to its specific functional groups and their positions on the naphthalene ring

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-[2-(hydroxymethyl)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H11NO/c14-8-7-13-11(9-15)6-5-10-3-1-2-4-12(10)13/h1-6,15H,7,9H2

InChI Key

VMHAJSCPKHTYDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC#N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.